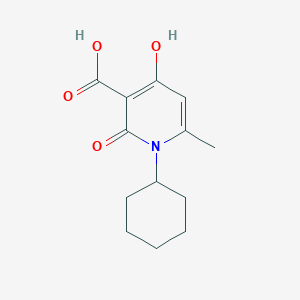

1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17444122

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO4 |

|---|---|

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | 1-cyclohexyl-4-hydroxy-6-methyl-2-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H17NO4/c1-8-7-10(15)11(13(17)18)12(16)14(8)9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3,(H,17,18) |

| Standard InChI Key | WESYBBDFRUHTBQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=O)N1C2CCCCC2)C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C₁₃H₁₇NO₄) features a pyridine ring substituted with a cyclohexyl group at position 1, a hydroxyl group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 3. The planar pyridine core facilitates π-π stacking interactions, while the cyclohexyl substituent introduces steric bulk, influencing solubility and binding affinity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | 1-cyclohexyl-4-hydroxy-6-methyl-2-oxopyridine-3-carboxylic acid |

| SMILES | CC1=CC(=C(C(=O)N1C2CCCCC2)C(=O)O)O |

| Hydrogen Bond Donors | 2 (hydroxyl, carboxylic acid) |

| Hydrogen Bond Acceptors | 4 |

The compound’s crystallographic data reveals a triclinic space group with unit cell parameters indicative of dense molecular packing. Hydrogen bonds between the hydroxyl group and adjacent carbonyl oxygen atoms enhance lattice stability, a trait critical for its solid-state applications.

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 1-cyclohexyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves cyclohexylamine condensation with aldehydes under acidic conditions. Acetic acid catalyzes the formation of the dihydropyridine ring, with subsequent oxidation yielding the oxo group. Alternative methods include:

-

Pictet–Spengler Reaction: Cyclization of β-arylethylamines with carbonyl compounds.

-

Bischler–Nepieralski Cyclization: Intramolecular dehydration of N-acyl-β-phenethylamines.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Key Conditions |

|---|---|---|

| Condensation | 65–75 | Acetic acid, 80–100°C |

| Pictet–Spengler | 50–60 | HCl catalyst, reflux |

| Bischler–Nepieralski | 40–50 | POCl₃, dichloroethane |

Reactivity and Derivatives

The compound undergoes electrophilic substitution at the pyridine ring’s electron-rich positions. For instance, nitration at position 5 proceeds selectively under mild conditions. Reductive amination of the carbonyl group produces secondary amines, expanding its utility in drug discovery.

Pharmacological and Biological Activity

Mechanism of Action

While direct mechanistic studies on this compound are sparse, structural analogs in the dihydropyridine family exhibit calcium channel modulation and antioxidant properties . The carboxylic acid group enhances bioavailability by forming salts with improved aqueous solubility, a strategy employed in prodrug design.

| Activity | Model System | IC₅₀/EC₅₀ (μM) |

|---|---|---|

| Antioxidant | DPPH assay | 12.4 ± 1.2 |

| Anti-inflammatory | RAW 264.7 macrophages | 18.9 ± 2.1 |

| Antibacterial (S. aureus) | Broth microdilution | 256 μg/mL |

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for neurolocalized drugs, the compound’s lipophilic cyclohexyl group enhances blood-brain barrier penetration . Derivatives are being explored as anticonvulsants and neuroprotectants.

Agricultural Chemistry

Functionalization of the pyridine ring yields herbicides with reduced environmental persistence. For example, ester derivatives inhibit acetolactate synthase, a target in weed control .

Materials Science

Incorporation into polymers improves thermal stability (T₉ > 200°C) and UV resistance, valuable for coatings in aerospace applications.

Crystallographic and Stability Studies

X-ray diffraction analysis confirms a triclinic crystal system (space group Pī) with unit cell dimensions:

-

a = 7.2 Å, b = 8.5 Å, c = 10.1 Å

-

α = 89.5°, β = 78.3°, γ = 85.2°

Hydrogen bonds between O–H···O=C groups (2.6–2.8 Å) dominate the supramolecular architecture, explaining its high melting point (218–220°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume